molecular formula C16H17BrO4 B12571038 2-Naphthalenecarboxylic acid, 8-bromo-4-methoxy-5-(1-methylethoxy)-, methyl ester

2-Naphthalenecarboxylic acid, 8-bromo-4-methoxy-5-(1-methylethoxy)-, methyl ester

Cat. No.: B12571038
M. Wt: 353.21 g/mol
InChI Key: VTJGYCRPUHJCSK-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 8-bromo-4-methoxy-5-(1-methylethoxy)-, methyl ester is a chemical compound with the molecular formula C16H17BrO4 and a molecular weight of 353.21 g/mol. This compound is known for its unique structure, which includes a bromine atom, a methoxy group, and a methylethoxy group attached to a naphthalene ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 8-bromo-4-methoxy-5-(1-methylethoxy)-, methyl ester typically involves the esterification of 2-naphthalenecarboxylic acid derivatives. The reaction conditions often include the use of methanol and a suitable catalyst under reflux conditions to achieve the desired esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction environments is crucial to obtain the compound with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 8-bromo-4-methoxy-5-(1-methylethoxy)-, methyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted naphthalene derivatives.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 8-bromo-4-methoxy-5-(1-methylethoxy)-, methyl ester has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: It may serve as a precursor for the development of pharmaceutical agents.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 8-bromo-4-methoxy-5-(1-methylethoxy)-, methyl ester involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthalenecarboxylic acid, 8-bromo-4-methoxy-5-(1-methylethoxy)-, ethyl ester
  • 2-Naphthalenecarboxylic acid, 8-bromo-4-methoxy-5-(1-methylethoxy)-, propyl ester

Uniqueness

The uniqueness of 2-Naphthalenecarboxylic acid, 8-bromo-4-methoxy-5-(1-methylethoxy)-, methyl ester lies in its specific substitution pattern on the naphthalene ring. The presence of the bromine atom, methoxy group, and methylethoxy group imparts distinct chemical properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C16H17BrO4

Molecular Weight

353.21 g/mol

IUPAC Name

methyl 8-bromo-4-methoxy-5-propan-2-yloxynaphthalene-2-carboxylate

InChI

InChI=1S/C16H17BrO4/c1-9(2)21-13-6-5-12(17)11-7-10(16(18)20-4)8-14(19-3)15(11)13/h5-9H,1-4H3

InChI Key

VTJGYCRPUHJCSK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C2C(=CC(=CC2=C(C=C1)Br)C(=O)OC)OC

Origin of Product

United States

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